- Preparation of organic nitriles from aldoximes., World Intellectual Property Organization, , ,
Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)

94610-82-9 structure
Nombre del producto:2-Fluoro-4-methoxybenzonitrile
Número CAS:94610-82-9
MF:C8H6FNO
Megavatios:151.137745380402
MDL:MFCD00509374
CID:61739
PubChem ID:639878
2-Fluoro-4-methoxybenzonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 2-Fluoro-4-methoxybenzonitrile
- 3-Fluoro-4-cyanoanisole
- 2-fluoro-4-methoxybenzenecarbonitrile
- 2-Fluoro-4-methoxy-benzonitrile
- 3-Fluor-4-cyano-anisol
- 4-Cyano-3-fluoroanisole
- 4-methoxy-2-fluorobenzonitrile
- benzonitrile,2-fluoro-4-methoxy
- fluoro-4-methoxy-benzonitrile
- benzonitrile, 2-fluoro-4-methoxy-
- 3-FLUORO-4-CYANO ANISOLE
- 3-FLUORO-4-CYANO ANISOL
- PubChem4783
- KSC494M1T
- 2-fluor-4-methoxybenzonitrile
- HWKUZTFIZATJPM-UHFFFAOYSA-N
- WT445
- SBB055495
- WT220
- 2-Fluoro-4-methoxybenzonitrile (ACI)
- FS-1326
- CS-W008288
- SY103944
- Z1160930711
- EN300-106135
- DB-008199
- AC-4076
- 94610-82-9
- DTXSID20348678
- MFCD00509374
- DTXCID00299750
- AKOS006343216
- SCHEMBL2539990
-
- MDL: MFCD00509374
- Renchi: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
- Clave inchi: HWKUZTFIZATJPM-UHFFFAOYSA-N
- Sonrisas: N#CC1C(F)=CC(OC)=CC=1
Atributos calculados
- Calidad precisa: 151.04300
- Masa isotópica única: 151.043
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 174
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 1.7
- Superficie del Polo topológico: 33
- Carga superficial: 0
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.18
- Punto de fusión: 62-65°C
- Punto de ebullición: 233.9°Cat760mmHg
- Punto de inflamación: 95.3°C
- índice de refracción: 1.505
- PSA: 33.02000
- Logp: 1.70598
2-Fluoro-4-methoxybenzonitrile Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H331,H302,H312,H315,H319,H335
-
Declaración de advertencia:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Número de transporte de mercancías peligrosas:UN 3276
- Código de categoría de peligro: 20/21/22-36/37/38
- Instrucciones de Seguridad: S23; S36/37/39
-
Señalización de mercancías peligrosas:
- Nivel de peligro:6.1
- Términos de riesgo:R20/21/22
- Condiciones de almacenamiento:Store at room temperature
- Grupo de embalaje:III
2-Fluoro-4-methoxybenzonitrile Datos Aduaneros
- Código HS:2926909090
- Datos Aduaneros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-4-methoxybenzonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
AstaTech | 24124-5/G |
3-FLUORO-4-CYANOANISOLE |
94610-82-9 | 97% | 5g |
$123 | 2023-09-18 | |
AstaTech | 24124-25/G |
3-FLUORO-4-CYANOANISOLE |
94610-82-9 | 97% | 25/G |
$204 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20880-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
¥1248.0 | 2023-09-07 | |
Enamine | EN300-106135-5.0g |
2-fluoro-4-methoxybenzonitrile |
94610-82-9 | 95% | 5g |
$40.0 | 2023-05-03 | |
Enamine | EN300-106135-0.1g |
2-fluoro-4-methoxybenzonitrile |
94610-82-9 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
eNovation Chemicals LLC | D403743-1kg |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1kg |
$3600 | 2024-06-05 | |
Apollo Scientific | PC1358-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 98% | 5g |
£18.00 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-1g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1g |
¥105.30 | 2022-01-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-200mg |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 200mg |
¥27.00 | 2022-01-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
437.0CNY | 2021-07-05 |
2-Fluoro-4-methoxybenzonitrile Métodos de producción
Synthetic Routes 1
Condiciones de reacción
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ; 48 h, 45 °C
Referencia
- Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinolsTetrahedron Letters, 2009, 50(27), 3776-3779,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile , Water ; 24 h, pH 9, rt
Referencia
- Direct C-H Cyanation of Arenes via Organic Photoredox CatalysisJournal of the American Chemical Society, 2017, 139(8), 2880-2883,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophilesChemRxiv, 2021, 1, 1-14,
Synthetic Routes 5
Condiciones de reacción
Referencia
- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ringJournal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Lead tetraacetate , Ammonia Solvents: Toluene
Referencia
- Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor2006, , ,,
Synthetic Routes 7
Condiciones de reacción
Referencia
- The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitrilesHelvetica Chimica Acta, 1984, 67(6), 1572-9,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary NucleophilesJournal of the American Chemical Society, 2021, 143(27), 10422-10428,
Synthetic Routes 9
Condiciones de reacción
1.1 Solvents: Methanol
Referencia
- Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols, Japan, , ,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Referencia
- Methods for rapid formation of chemicals including positron emission tomography biomarkers, United States, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ; 7 h, 60 °C
1.2 Solvents: Dimethylformamide ; overnight, reflux
1.2 Solvents: Dimethylformamide ; overnight, reflux
Referencia
- Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation, United States, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, reflux; reflux → rt
Referencia
- Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 21 h, rt
Referencia
- Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condiciones de reacción
Referencia
- Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists., European Patent Organization, , ,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran , Xylene , Water ; 2.5 h, rt
Referencia
- Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild conditionJournal of Sulfur Chemistry, 2018, 39(5), 507-515,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine , Diisopropylethylamine Solvents: Acetonitrile ; 2 h, 82 °C
Referencia
- Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of OximesAsian Journal of Organic Chemistry, 2023, 12(6),,
Synthetic Routes 17
Condiciones de reacción
Referencia
- Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Methoxyacetonitrile , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate , Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ; 12 h, 45 °C
Referencia
- Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditionsGreen Chemistry, 2022, 24(7), 2853-2858,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ; 5 min
1.2 24 h, 35 °C
1.2 24 h, 35 °C
Referencia
- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysisChem, 2023, 9(2), 343-362,
2-Fluoro-4-methoxybenzonitrile Raw materials
- Benzaldehyde, 2-fluoro-4-methoxy-, oxime
- 1-bromo-2-fluoro-4-methoxy-benzene
- 1-fluoro-3-methoxybenzene
- 2,4-Difluorobenzonitrile
- Thiocyanic acid, 5-bromo-1H-indol-3-yl ester
- (2-fluoro-4-methoxyphenyl)boronic acid
- 4-Methoxy-2-nitrobenzonitrile
- 2-Fluoro-4-methoxybenzamide
- 2-Fluoro-1,4-dimethoxybenzene
- 2-Fluoro-4-methoxybenzaldehyde
- 2-Fluoro-4-hydroxybenzonitrile
- trimethylsilanecarbonitrile
2-Fluoro-4-methoxybenzonitrile Preparation Products
2-Fluoro-4-methoxybenzonitrile Literatura relevante
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
4. Book reviews
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
94610-82-9 (2-Fluoro-4-methoxybenzonitrile) Productos relacionados
- 123843-66-3(2,6-Difluoro-4-methoxybenzonitrile)
- 127667-01-0(2-Fluoro-5-methoxybenzonitrile)
- 82380-18-5(2-Fluoro-4-hydroxybenzonitrile)
- 119396-88-2(2-Fluoro-4,5-dimethoxybenzonitrile)
- 1804483-16-6(Ethyl 6-(fluoromethyl)-4-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2248385-53-5(ethyl 4-({2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}sulfamoyl)benzoate)
- 1196147-33-7(5-bromo-2-pyrrolidin-3-ylpyridine)
- 326-94-3(Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester)
- 1194-13-4(3-(thiophen-2-yl)prop-2-yn-1-ol)
- 1214323-91-7(2'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile

Pureza:99%/99%
Cantidad:100g/25g
Precio ($):649.0/222.0